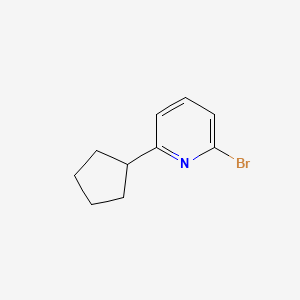

2-Bromo-6-cyclopentylpyridine

Description

2-Bromo-6-cyclopentylpyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 6-position and a bromine atom at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the bromine atom's reactivity. Its cyclopentyl group contributes to steric bulk, influencing both reactivity and solubility.

Properties

IUPAC Name |

2-bromo-6-cyclopentylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINYFYGGDEZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-cyclopentylpyridine can be synthesized through several methods. One common method involves the bromination of 6-cyclopentylpyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-6-cyclopentylpyridine may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopentylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include 6-cyclopentylpyridine derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.

Scientific Research Applications

2-Bromo-6-cyclopentylpyridine has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopentylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Pyridine Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 2-bromo-6-trifluoromethylpyridine enhances electrophilicity at the bromine site, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to the electron-donating cyclopentyl group .

Physicochemical Properties :

- Boiling Points : 2-Bromo-3-methylpyridine has a boiling point of ~230°C, while bulkier analogs (e.g., 2-bromo-6-(piperidin-1-yl)pyridine) likely exhibit higher boiling points due to increased molecular weight and hydrogen bonding .

- Solubility : The aldehyde group in 6-bromopyridine-2-carbaldehyde increases polarity, enhancing water solubility relative to hydrophobic cyclopentyl or benzyloxy derivatives .

Applications in Synthesis :

- Cross-Coupling : 2-Bromo-6-cyclopentylpyridine’s bromine atom is ideal for palladium-catalyzed couplings, similar to 2-bromo-3-methylpyridine. However, its cyclopentyl group may reduce reactivity compared to less hindered analogs .

- Functional Group Diversity : The aldehyde in 6-bromopyridine-2-carbaldehyde enables diverse derivatization (e.g., hydrazone formation), whereas the benzyloxy group in 2-benzyloxy-5-bromo-6-methylpyridine offers orthogonal protection strategies .

Safety and Handling :

- Brominated pyridines generally require careful handling due to toxicity and corrosivity. For example, 2-bromo-3-methylpyridine’s safety data sheet (SDS) emphasizes using personal protective equipment (PPE) and inert atmospheres during synthesis, a precaution applicable to all analogs .

Biological Activity

2-Bromo-6-cyclopentylpyridine is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

The compound 2-Bromo-6-cyclopentylpyridine features a bromine atom and a cyclopentyl group attached to a pyridine ring. Its empirical formula is , with a molecular weight of approximately 227.11 g/mol. The presence of the bromine atom may influence its biological activity by enhancing its binding affinity to various biological targets.

The biological activity of 2-Bromo-6-cyclopentylpyridine is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The bromine atom can enhance lipophilicity, potentially improving membrane permeability and facilitating cellular uptake. The cyclopentyl group may contribute to the compound's selectivity and binding affinity towards specific targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Bromo-6-cyclopentylpyridine. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents.

Table 1: Anticancer Activity of 2-Bromo-6-cyclopentylpyridine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Antimicrobial Activity

2-Bromo-6-cyclopentylpyridine has also shown promising antimicrobial properties. It was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of 2-Bromo-6-cyclopentylpyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy in Animal Models

A study investigated the in vivo efficacy of 2-Bromo-6-cyclopentylpyridine in mice bearing xenograft tumors derived from human breast cancer cells. The compound was administered at different doses, and tumor growth was monitored over several weeks. Results indicated that treatment with the compound significantly reduced tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

Case Study 2: Antimicrobial Activity in Clinical Isolates

In another study, the antimicrobial effectiveness of 2-Bromo-6-cyclopentylpyridine was evaluated against clinical isolates from patients with infections caused by resistant bacterial strains. The compound demonstrated notable activity against multidrug-resistant strains, suggesting its potential utility in treating resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.